Ifosfamide impurity B arises during the synthesis of ifosfamide, particularly through reactions involving intermediates or degradation products. The presence of this impurity can affect the pharmacological profile of ifosfamide, necessitating rigorous analytical methods for its detection and quantification in pharmaceutical preparations .
Chemically, ifosfamide impurity B is classified as an impurity related to the main compound, ifosfamide. It falls under the category of pharmaceutical impurities, which are unintended substances that may be present in drug formulations due to various factors such as synthesis methods or storage conditions .
The synthesis of ifosfamide impurity B typically involves the degradation or incomplete reaction of precursor compounds during the production of ifosfamide. One notable method includes the reaction of 3-aminopropanol with phosphorus oxychloride, followed by subsequent reactions with 2-chloroethylamine hydrochloride and chloroacetyl chloride. This multi-step process can yield various metabolites, including impurities like impurity B .
The synthesis pathway often employs one-pot reactions to streamline the process and improve yields. For instance, after obtaining a chloroamidophosphate intermediate, further reactions can lead to the formation of ifosfamide impurity B through specific conditions that favor its generation over other products. The purification steps typically involve chromatographic techniques to isolate the desired compound while minimizing impurities .
Ifosfamide impurity B has a molecular structure closely related to that of ifosfamide itself, featuring similar functional groups but differing in specific substituents or configurations that define it as an impurity. The precise structural formula and stereochemistry can vary based on synthetic routes and conditions employed during its formation.
The molecular formula for ifosfamide is , while specific data for impurity B may include variations in molecular weight and spectral properties observed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Ifosfamide impurity B can be formed through several chemical reactions that involve the breakdown or transformation of ifosfamide under specific conditions. For instance, hydrolysis or oxidation reactions can lead to the generation of this impurity from stable intermediates.
The mechanisms underlying these reactions often involve nucleophilic attacks on electrophilic centers within the molecule, leading to rearrangements or eliminations that result in various impurities . Understanding these pathways is essential for controlling their formation during drug manufacturing.
The mechanism by which ifosfamide and its impurities exert their effects involves alkylation of DNA, leading to cross-linking and ultimately inhibiting DNA replication. Ifosfamide impurity B may also participate in similar mechanisms but could exhibit altered efficacy or toxicity profiles compared to the parent compound.
The chemical properties include reactivity towards nucleophiles and electrophiles, which are critical for understanding its behavior in biological systems and during pharmaceutical processing. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess these properties quantitatively .
Ifosfamide impurity B is primarily studied within the context of pharmaceutical development to ensure product safety and efficacy. Its analysis is crucial for regulatory compliance and quality assurance in drug manufacturing processes. Furthermore, understanding this impurity aids in optimizing synthesis routes for ifosfamide to minimize unwanted byproducts while maintaining therapeutic effectiveness .
Molecular Definition:Ifosfamide Impurity B is systematically named Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate (IUPAC). Its empirical formula is C10H24Cl2N2O7P2, with a molecular weight of 417.16 g/mol. Structurally, it features twin 3-[(2-chloroethyl)amino]propyl chains linked via a diphosphate (P-O-P) bridge. The presence of two chloroethyl groups contributes to its potential alkylating activity and reactivity [1] [4] [6].
Structural Properties:
OP(=O)(OP(=O)(OCCCNCCCl)OCCCNCCCl
Spectroscopic Characterization:Table 1: Key Spectroscopic Descriptors of Ifosfamide Impurity B
Method | Characteristics |
---|---|
Mass Spectrometry | Molecular ion peak at m/z 417.16 (M+); Fragment ions at m/z 261.1, 199.0 |
1H NMR | δ 2.6–2.8 (-N-CH2-CH2-Cl), δ 3.5–3.7 (-O-CH2-CH2-), δ 2.4–2.5 (-CH2-NH-) |
31P NMR | Distinct phosphorus peaks near δ 0 ppm (P-O-P) and δ 10–15 ppm (phosphate esters) |
Table 2: Physicochemical Properties
Parameter | Value |
---|---|
Molecular Formula | C10H24Cl2N2O7P2 |
Molecular Weight | 417.16 g/mol |
Melting Point | 39–41°C |
Storage Conditions | +5°C (ambient shipping permitted) [1] |
The P-O-P (diphosphate) backbone differentiates Impurity B from ifosfamide’s cyclic oxazaphosphorine structure. This linear architecture increases polarity and hydrolysis susceptibility compared to the parent drug [6] [7].
Regulatory Thresholds:Pharmacopeial standards (e.g., European Pharmacopoeia) designate Ifosfamide Impurity B as a "qualified impurity" with strict acceptance criteria. It is typically controlled at limits ≤0.1–0.5% in drug substance batches. These thresholds align with ICH Q3A/B guidelines, which mandate impurity profiling for compounds exceeding 0.10% [6] [7].
Analytical Control Methods:
Impact on Drug Quality:Table 3: Regulatory Classification of Ifosfamide Impurity B
Aspect | Requirement |
---|---|
Identification Threshold | 0.10% (ICH Q3B) |
Qualification Threshold | 0.15% (requires toxicological assessment) |
Reporting Threshold | 0.05% |
Pharmacopeial Status | European Pharmacopoeia Reference Standard (EP) [6] |
Impurity B arises primarily during synthesis or storage and may compromise drug stability if uncontrolled. Its alkylating potential suggests theoretical risks of undesired side reactions, necessitating strict process optimization during ifosfamide manufacturing [4] [7].
Ifosfamide Metabolism Overview:Ifosfamide undergoes complex bioactivation primarily via hepatic cytochrome P450 (CYP) enzymes. Two competing pathways exist:
Formation Mechanism of Impurity B:Impurity B is a direct precursor to ifosfamide’s dechloroethylated metabolites. The enzymatic pathway involves:
Ifosfamide → CYP3A4/CYP2B6 → N-Dechloroethylation → Dechloroethylifosfamide + Chloroacetaldehyde ↑ Hydrolysis of Ifosfamide Impurity B (diphosphate ester)
The diphosphate ester structure of Impurity B undergoes enzymatic hydrolysis in vivo, releasing 3-[(2-chloroethyl)amino]propanol, which oxidizes to form CAA. This positions Impurity B as an intermediate in ifosfamide’s bioactivation-to-toxification cascade [3] [5].
Synthetic Degradation Route:Non-enzymatic degradation of ifosfamide under acidic/basic conditions or elevated temperatures can yield Impurity B via:
Table 4: Key Enzymes in Ifosfamide Impurity B Metabolism
Enzyme | Role | Metabolite Linkage |
---|---|---|
CYP3A4 | Primary catalyst for N-dechloroethylation | Converts Impurity B precursors to CAA |
CYP2B6 | Secondary catalyst (enantioselective: S-IFO) | Generates nephrotoxic DCE metabolites |
Phosphatases | Hydrolyze diphosphate bridge | Release alkylating moieties [3] |
The stereoselectivity of ifosfamide metabolism (R- vs. S-enantiomers) influences Impurity B generation rates, with CYP3A4 favoring R-ifosfamide and CYP2B6 activating S-ifosfamide [3] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7